molecular formula C12H15ClN2 B8271451 5-Chlorospiro[indoline-3,4'-piperidine] CAS No. 944901-03-5

5-Chlorospiro[indoline-3,4'-piperidine]

Cat. No. B8271451
CAS RN: 944901-03-5
M. Wt: 222.71 g/mol
InChI Key: YSVJREIBZDWEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorospiro[indoline-3,4’-piperidine] is a chemical compound with various derivatives such as BENZYL 5-CHLOROSPIRO[INDOLINE-3,4’-PIPERIDINE]-1’-CARBOXYLATE and tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate . These compounds are used in early discovery research .


Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] derivatives has been an active research field of organic chemistry for well over a century . An efficient route to prepare the spirocyclic oxindole analogue 1’- (tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid 1 in eight steps with an overall yield of 35% has been described .


Molecular Structure Analysis

The molecular structure of 5-Chlorospiro[indoline-3,4’-piperidine] derivatives can be represented by the SMILES string ClC1=CC=C(N(C(OC(C)(C)C)=O)CC23CCNCC3)C2=C1 . The molecular formula for BENZYL 5-CHLOROSPIRO[INDOLINE-3,4’-PIPERIDINE]-1’-CARBOXYLATE is C20H21ClN2O2 , and for tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate is C17H23O2N2Cl1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chlorospiro[indoline-3,4’-piperidine] derivatives vary. For instance, tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate is a solid . The molecular weight of BENZYL 5-CHLOROSPIRO[INDOLINE-3,4’-PIPERIDINE]-1’-CARBOXYLATE is 356.85 .

Safety And Hazards

Safety information for tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate includes hazard statements such as “Harmful if swallowed” and precautionary statements such as “Avoid breathing mist, gas or vapours” and "Avoid contacting with skin and eye" .

properties

IUPAC Name

5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVJREIBZDWEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678282
Record name 5-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorospiro[indoline-3,4'-piperidine]

CAS RN

944901-03-5
Record name 5-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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